N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine
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Overview
Description
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is a complex organic compound that features a quinoline ring system substituted with a 2-chlorophenyl group and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine typically involves multi-step organic reactionsThe final step involves coupling the quinoline derivative with beta-alanine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the 2-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzoyl)-3-(2-hydroxyquinolin-4-yl)alanyl-L-alanine
- 2-Hydroxyquinoline derivatives
- Quinoline N-oxides
Uniqueness
N-{[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}-beta-alanine is unique due to its specific substitution pattern and the presence of the beta-alanine moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C19H15ClN2O3 |
---|---|
Molecular Weight |
354.8 g/mol |
IUPAC Name |
3-[[2-(2-chlorophenyl)quinoline-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C19H15ClN2O3/c20-15-7-3-1-6-13(15)17-11-14(19(25)21-10-9-18(23)24)12-5-2-4-8-16(12)22-17/h1-8,11H,9-10H2,(H,21,25)(H,23,24) |
InChI Key |
ZWKSCEJOJLSLRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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